![molecular formula C27H17Cl2N5O3 B446163 2-(2,4-DICHLOROPHENYL)-N'~4~-{(E)-1-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-4-QUINOLINECARBOHYDRAZIDE](/img/structure/B446163.png)
2-(2,4-DICHLOROPHENYL)-N'~4~-{(E)-1-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-4-QUINOLINECARBOHYDRAZIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenyl)-N’-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-4-quinolinecarbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline backbone, a pyrrole ring, and multiple substituents that contribute to its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-N’-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-4-quinolinecarbohydrazide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the quinoline core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the pyrrole ring: This step involves the reaction of the quinoline derivative with a suitable pyrrole precursor under acidic or basic conditions.
Substitution reactions:
Formation of the carbohydrazide linkage: This involves the reaction of the substituted quinoline with hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(2,4-dichlorophenyl)-N’-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-4-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may lead to the formation of amine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(2,4-dichlorophenyl)-N’-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-4-quinolinecarbohydrazide involves its interaction with specific molecular targets. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.
DNA intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Receptor binding: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
- 2-(2,4-dichlorophenyl)-1-(2-methoxyphenyl)-1-(2-pyridinyl)-2-propanol
- cis-1-acetyl-4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine
Uniqueness
2-(2,4-dichlorophenyl)-N’-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-4-quinolinecarbohydrazide is unique due to its specific combination of functional groups and structural features
特性
分子式 |
C27H17Cl2N5O3 |
|---|---|
分子量 |
530.4g/mol |
IUPAC名 |
2-(2,4-dichlorophenyl)-N-[(E)-[1-(3-nitrophenyl)pyrrol-2-yl]methylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C27H17Cl2N5O3/c28-17-10-11-22(24(29)13-17)26-15-23(21-8-1-2-9-25(21)31-26)27(35)32-30-16-20-7-4-12-33(20)18-5-3-6-19(14-18)34(36)37/h1-16H,(H,32,35)/b30-16+ |
InChIキー |
HADFFUQHTACAAA-OKCVXOCRSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)NN=CC4=CC=CN4C5=CC(=CC=C5)[N+](=O)[O-] |
異性体SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)N/N=C/C4=CC=CN4C5=CC(=CC=C5)[N+](=O)[O-] |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)NN=CC4=CC=CN4C5=CC(=CC=C5)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


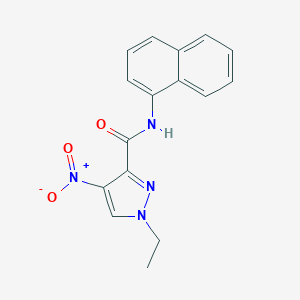
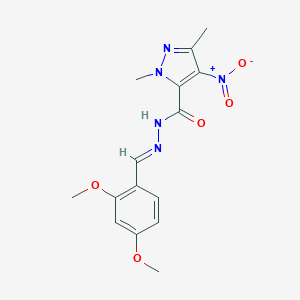
![N-(3-{N-[5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furoyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B446088.png)
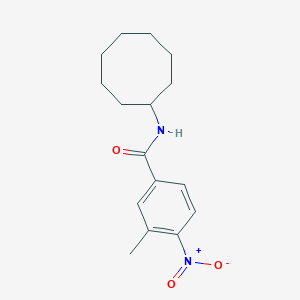
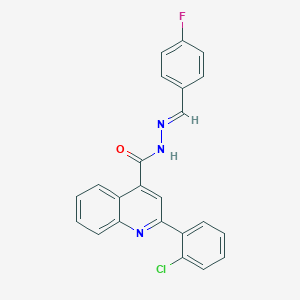
![2-({5-[(4-bromoanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]acetohydrazide](/img/structure/B446094.png)
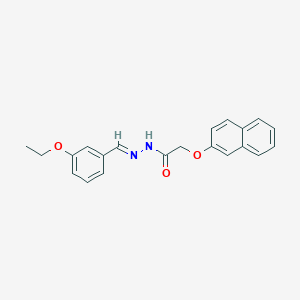
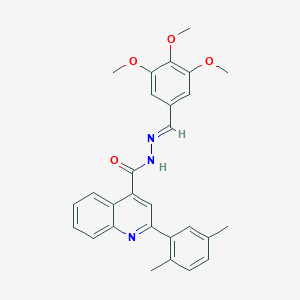
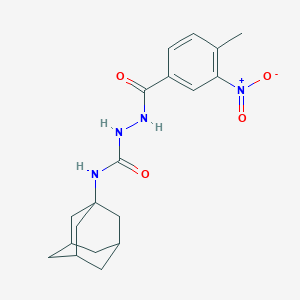
![N'-bicyclo[3.2.0]hept-2-en-6-ylidene-2-furohydrazide](/img/structure/B446100.png)
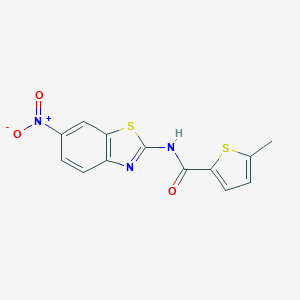
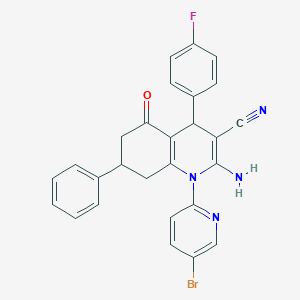
![N'-[4-(benzyloxy)-3-methoxybenzylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B446103.png)
methyl]-5-methyl-2-(3-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B446104.png)
